Cas no 1105200-83-6 (3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one)
![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one structure](https://www.kuujia.com/scimg/cas/1105200-83-6x500.png)
3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
- 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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- Inchi: 1S/C25H25N5O3/c1-16-3-8-21-20(13-16)23-24(27-21)25(33)30(15-26-23)14-22(32)29-11-9-28(10-12-29)19-6-4-18(5-7-19)17(2)31/h3-8,13,15,27H,9-12,14H2,1-2H3
- InChI Key: WFUHTZQFHFLCIS-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(C)C=C2)C2N=CN(CC(N3CCN(C4=CC=C(C(C)=O)C=C4)CC3)=O)C(=O)C1=2
3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-6210-5μmol |
3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
1105200-83-6 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-6210-1mg |
3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
1105200-83-6 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-6210-4mg |
3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
1105200-83-6 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-6210-2mg |
3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
1105200-83-6 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-6210-3mg |
3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
1105200-83-6 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-6210-2μmol |
3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
1105200-83-6 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3382-6210-5mg |
3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
1105200-83-6 | 90%+ | 5mg |
$69.0 | 2023-04-26 |
3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one Related Literature
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
Additional information on 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Exploring the Potential of 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS 1105200-83-6) in Modern Research
The compound 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS 1105200-83-6) has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by a pyrimidoindole core and a piperazine moiety, represents a promising scaffold for drug discovery. Researchers are particularly interested in its pharmacological properties, which may include interactions with neurotransmitter receptors and enzyme inhibition.
In recent years, the scientific community has focused on the development of novel small-molecule therapeutics targeting central nervous system (CNS) disorders. The structural complexity of 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one suggests potential applications in addressing conditions such as neurodegenerative diseases and mood disorders. Its piperazine component, a common feature in many psychoactive compounds, may contribute to its blood-brain barrier permeability, a critical factor in CNS drug development.
The pyrimido[5,4-b]indole core of this compound is particularly noteworthy, as this fused heterocyclic system is found in several biologically active molecules. Current research trends emphasize the importance of such privileged structures in medicinal chemistry, as they often exhibit improved binding affinity and selectivity toward biological targets. The presence of the acetylphenyl group further enhances the molecule's potential for structure-activity relationship (SAR) studies, allowing for systematic optimization of its pharmacological profile.
From a synthetic chemistry perspective, CAS 1105200-83-6 presents interesting challenges and opportunities. The construction of its polycyclic framework requires sophisticated organic synthesis strategies, making it a valuable subject for methodological development. Recent advances in catalytic reactions and green chemistry approaches could potentially improve the synthetic accessibility of this compound and its analogs.
The growing interest in personalized medicine and targeted therapies has increased demand for structurally diverse compounds like 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one. Its potential applications extend beyond CNS disorders, with preliminary studies suggesting possible utility in inflammatory conditions and metabolic diseases. The compound's multi-target activity aligns well with current trends in polypharmacology, where single molecules are designed to interact with multiple biological targets simultaneously.
As research into CAS 1105200-83-6 continues, questions frequently arise regarding its physicochemical properties, ADME profile (absorption, distribution, metabolism, and excretion), and potential toxicological considerations. These aspects are crucial for determining the compound's suitability for further development. The scientific community is particularly interested in understanding how structural modifications might affect its pharmacokinetic parameters and therapeutic index.
The development of computational models for predicting the activity of 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one and its derivatives represents another active area of investigation. Molecular docking studies and quantitative structure-activity relationship (QSAR) analyses can provide valuable insights into its potential binding modes and help guide the design of more potent analogs. Such approaches are becoming increasingly important in modern drug discovery pipelines.
In the context of intellectual property and pharmaceutical development, CAS 1105200-83-6 presents opportunities for novel patent applications. Its unique structural features may provide composition of matter protection, while potential therapeutic applications could lead to method of use claims. The compound's development status and any existing clinical trial data are subjects of frequent inquiry among researchers and industry professionals.
Looking forward, the investigation of 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is expected to contribute significantly to our understanding of structure-based drug design principles. Its study may yield important insights into the optimization of drug-like properties while maintaining desirable biological activity. As with any promising compound, thorough evaluation of its safety profile and efficacy will be essential for determining its ultimate potential in therapeutic applications.
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